
5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol typically involves the condensation of appropriate aldehydes with pyrimidine derivatives. One common method involves the reaction of 2-methylbenzylamine with 4-hydroxy-5-methylpyrimidine under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-one
Reduction: 5-Methyl-6-(2-methylbenzyl)dihydropyrimidin-4-ol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential as an anticancer agent and as a modulator of biological pathways.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-6-(2-chlorobenzyl)pyrimidin-4-ol
- 5-Methyl-6-(2-methoxybenzyl)pyrimidin-4-ol
- 5-Methyl-6-(2-nitrobenzyl)pyrimidin-4-ol
Comparison
Compared to similar compounds, 5-Methyl-6-(2-methylbenzyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzyl moiety can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-methyl-4-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-9-5-3-4-6-11(9)7-12-10(2)13(16)15-8-14-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
IKIZUMXVKWOESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=C(C(=O)NC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



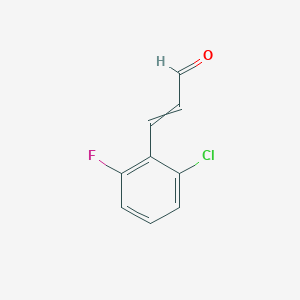
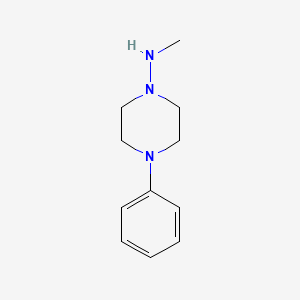
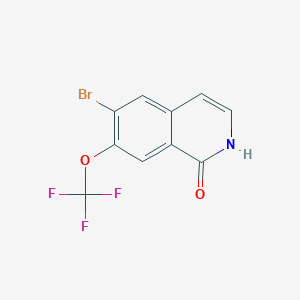
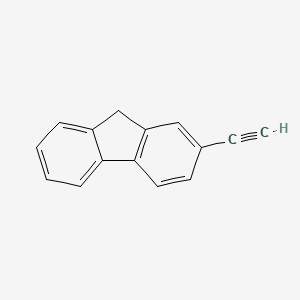
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
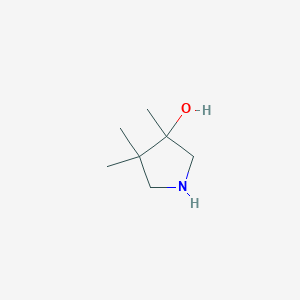



![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
